molecular formula C14H11N3O4 B14646957 1,3-Di(4-carboxyphenyl)triazene CAS No. 55842-27-8

1,3-Di(4-carboxyphenyl)triazene

Cat. No.: B14646957
CAS No.: 55842-27-8
M. Wt: 285.25 g/mol
InChI Key: BOBJDVKXOOZPFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(4-carboxyphenyl)triazene typically involves the reaction of 4-carboxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with another molecule of 4-carboxyaniline under controlled conditions to yield the desired triazene compound . The reaction conditions often require maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(4-carboxyphenyl)triazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Di(4-carboxyphenyl)triazene involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. In biological systems, it may exert its effects by interfering with cellular signaling pathways, leading to antimetastatic and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(4-carboxyphenyl)triazene stands out due to its dual carboxyphenyl groups, which enhance its reactivity and potential for forming stable complexes. This makes it particularly valuable in coordination chemistry and materials science .

Properties

CAS No.

55842-27-8

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-[2-(4-carboxyphenyl)iminohydrazinyl]benzoic acid

InChI

InChI=1S/C14H11N3O4/c18-13(19)9-1-5-11(6-2-9)15-17-16-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,15,16)(H,18,19)(H,20,21)

InChI Key

BOBJDVKXOOZPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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